molecular formula C8H5Cl2N B8637562 2,6-Dichloro-4-methylbenzonitrile

2,6-Dichloro-4-methylbenzonitrile

Cat. No.: B8637562
M. Wt: 186.03 g/mol
InChI Key: PIQJESZNURVEAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-4-methylbenzonitrile is a useful research compound. Its molecular formula is C8H5Cl2N and its molecular weight is 186.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5Cl2N

Molecular Weight

186.03 g/mol

IUPAC Name

2,6-dichloro-4-methylbenzonitrile

InChI

InChI=1S/C8H5Cl2N/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3

InChI Key

PIQJESZNURVEAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)C#N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Powdered sodium nitrite (20.8 g, 650 mmol) was added in portions to stirred concentrated sulfuric acid (146 ml) at 5° C. The mixture was stirred 30 minutes at ambient temperature and 30 minutes at 50° C., cooled to 5° C., and treated dropwise with a solution of 2,6-dichloro-4-methylaniline (47.0 g, 267 mmol) in acetic acid (158 ml). The mixture was stirred 3 hours at 15° C., slowly poured into a solution of sodium carbonate (253 g, 2.39 mole), potassium cyanide (93.5 g, 1.44 mole), and nickel (III) chloride hexahydrate (45.4 g, 166 mmol) in water (1.3 L). After gas evolution subsided the mixture was stirred for 1 hour at 35° C., cooled, and extracted with diethyl ether. The combined extracts were washed with water, dried over anhydrous magnesium sulfate, and evaporated under vacuum. The residue was dissolved in dichloromethane and chromatographed on a column of silica gel (300 g) eluted with dichloromethane. After a forerun (600 ml), 1 liter of eluent was collected and evaporated under vacuum. The residue was crystallized from n-hexane (200 ml) to provide 14.8 g 2,6-dichloro-4-methylbenzonitrile. The mother liquor was diluted with diethyl ether and chromatographed on silica gel (500 g) using a preparative high-performance liquid chromatograph to provide 7.3 g of product (total yield: 22.1 g [44%]), m.p. 99°-102° C.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
146 mL
Type
reactant
Reaction Step Two
Quantity
47 g
Type
reactant
Reaction Step Three
Quantity
158 mL
Type
solvent
Reaction Step Three
Quantity
253 g
Type
reactant
Reaction Step Four
Quantity
93.5 g
Type
reactant
Reaction Step Four
Name
Quantity
1.3 L
Type
solvent
Reaction Step Four
Name
nickel (III) chloride hexahydrate
Quantity
45.4 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cl[Ni](Cl)Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.